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Compound of Interest

Compound Name: T-1840383

Cat. No.: B15496051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
T-1840383 is a potent, orally bioavailable small molecule inhibitor targeting the c-Met receptor

tyrosine kinase. The c-Met pathway plays a critical role in cell proliferation, survival, migration,

and invasion. Dysregulation of this pathway, through amplification, mutation, or overexpression

of c-Met, is a key driver in the progression of numerous human cancers. These application

notes provide detailed protocols for utilizing T-1840383 as a tool to study c-Met dependent

cancers in both in vitro and in vivo settings.

Mechanism of Action
T-1840383 is a multi-targeted kinase inhibitor that demonstrates significant activity against both

c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR). By inhibiting the

phosphorylation of c-Met induced by its ligand, Hepatocyte Growth Factor (HGF), T-1840383
effectively blocks the downstream signaling cascades that promote cancer cell growth and

metastasis.
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Kinase Target IC50 (nM)

c-Met [Data not publicly available]

VEGFR2 [Data not publicly available]

Other Kinases [Data not publicly available]

Note: Specific IC50 values for T-1840383 against a broad panel of kinases are not readily

available in the public domain. The compound is primarily characterized as a potent dual

inhibitor of c-Met and VEGFR.

Cellular Activity of T-1840383 in c-Met Dependent Cancer
Cell Lines

Cell Line Cancer Type IC50 (nM) for Cell Viability

MKN45 Gastric Carcinoma
[Specific value not publicly

available]

EBC-1 Lung Cancer
[Specific value not publicly

available]

U-87MG Glioblastoma
[Specific value not publicly

available]

COLO 205 Colorectal Cancer
[Specific value not publicly

available]

A549 Lung Carcinoma
[Specific value not publicly

available]

Note: While studies have determined the IC50 values for cell viability in these c-Met dependent

cell lines, the precise figures are not consistently reported in publicly accessible literature.

In Vivo Anti-Tumor Efficacy of T-1840383 in Xenograft
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Xenograft Model Cancer Type
T-1840383 Dose
(mg/kg, p.o., once
daily)

Tumor Growth
Inhibition (%)

MKN45 Gastric Carcinoma 2 Significant

EBC-1 Lung Cancer [Dose not specified] Significant

U-87MG Glioblastoma [Dose not specified] Significant

COLO 205 Colorectal Cancer [Dose not specified] Significant

Note: "Significant" indicates a statistically meaningful reduction in tumor growth as reported in

preclinical studies. Specific percentage of inhibition can vary based on experimental conditions.

Experimental Protocols
In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a general procedure to determine the in vitro inhibitory activity of T-
1840383 against the c-Met kinase.

Materials:

Recombinant human c-Met kinase

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

ATP

Poly(Glu, Tyr) 4:1 peptide substrate

T-1840383 (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

96-well or 384-well plates (white, opaque)

Plate reader capable of luminescence detection
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Procedure:

Prepare a serial dilution of T-1840383 in DMSO. Further dilute in kinase buffer to the desired

final concentrations.

Add 5 µL of the diluted T-1840383 or DMSO (vehicle control) to the wells of the assay plate.

Add 10 µL of a solution containing recombinant c-Met kinase and the peptide substrate in

kinase buffer to each well.

Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to

the kinase.

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The

final ATP concentration should be at or near the Km for c-Met.

Incubate the plate at 30°C for 1 hour.

Stop the kinase reaction and measure the amount of ADP produced by following the

manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of T-1840383 relative to the vehicle

control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Inhibition of HGF-Induced c-Met Phosphorylation in
Cultured Cells (Western Blot)
This protocol describes how to assess the ability of T-1840383 to inhibit the phosphorylation of

c-Met in response to HGF stimulation in a cancer cell line (e.g., A549).

Materials:

A549 cells (or other suitable c-Met expressing cancer cell line)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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T-1840383 (dissolved in DMSO)

Recombinant human HGF

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and electrophoresis apparatus

Western blot transfer system

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system for chemiluminescence detection

Procedure:

Seed A549 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

Serum-starve the cells for 16-24 hours by replacing the growth medium with serum-free

medium.

Pre-treat the cells with various concentrations of T-1840383 or DMSO (vehicle control) for 1

hour.

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes at 37°C.

Wash the cells twice with ice-cold PBS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15496051?utm_src=pdf-body
https://www.benchchem.com/product/b15496051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15496051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysates.

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatants using a BCA protein assay.

Denature the protein samples by boiling in SDS-PAGE sample buffer.

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Detect the signal using a chemiluminescent substrate and an imaging system.

To normalize for protein loading, strip the membrane and re-probe with an antibody against

total c-Met.

Cell Viability Assay (MTT Assay)
This protocol details the procedure to determine the effect of T-1840383 on the viability of c-

Met dependent cancer cells.

Materials:

c-Met dependent cancer cell line (e.g., MKN45)

Cell culture medium
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T-1840383 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader

Procedure:

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

attach overnight.

Treat the cells with a serial dilution of T-1840383 or DMSO (vehicle control).

Incubate the plate for 72 hours at 37°C in a humidified incubator.

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of T-1840383
in a mouse xenograft model.[1]

Materials:

Immunocompromised mice (e.g., athymic nude or SCID mice)

c-Met dependent cancer cell line (e.g., MKN45)
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Matrigel (optional)

T-1840383 formulation for oral administration

Vehicle control

Calipers for tumor measurement

Animal housing and handling equipment compliant with institutional guidelines

Procedure:

Subcutaneously inject 5 x 10^6 to 10 x 10^6 MKN45 cells (resuspended in PBS, optionally

mixed with Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200

mm³), randomize the mice into treatment and control groups.

Administer T-1840383 orally once daily at the desired dose (e.g., 2 mg/kg). Administer the

vehicle control to the control group.

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using

the formula: (Length x Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for a predetermined period (e.g., 2-3 weeks).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

Western blot for c-Met phosphorylation).[1]

Compare the tumor growth in the T-1840383-treated group to the vehicle control group to

determine the anti-tumor efficacy.
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Caption: The c-Met signaling pathway and the inhibitory action of T-1840383.
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Caption: Experimental workflow for evaluating T-1840383.
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Caption: Mechanism of action of T-1840383 as a dual c-Met/VEGFR inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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